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Compound of Interest

Compound Name: Chromium arsenide

Cat. No.: B1143705

An In-depth Exploration of the Electronic Band Structure, Crystallographic, and Magnetic
Properties of CrAs for Researchers, Scientists, and Drug Development Professionals.

Chromium arsenide (CrAs) has garnered significant scientific interest due to its remarkable
electronic and magnetic properties. At ambient pressure, it exhibits a complex helimagnetic
order, which upon suppression by hydrostatic pressure, gives way to an unconventional
superconducting state. This intricate interplay between magnetism and superconductivity is
deeply rooted in its electronic band structure. This technical guide provides a comprehensive
overview of the electronic properties of CrAs, summarizing key experimental and theoretical
findings to serve as a valuable resource for researchers in condensed matter physics and
materials science.

Crystallographic and Magnetic Properties: A
Foundation for Understanding

CrAs crystallizes in an orthorhombic MnP-type structure with the space group Pnma (No. 62) at
room temperature. Its crystallographic and magnetic properties are highly sensitive to both
temperature and pressure, exhibiting a rich phase diagram.

Data Presentation: Crystallographic and Magnetic
Parameters
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Below is a summary of the key crystallographic and magnetic data for CrAs under various
conditions, compiled from experimental studies.

Property Value Conditions Reference(s)

Crystal Structure

Space Group Pnma (No. 62) Ambient [1]
) a=5.649, b=3.463, c
Lattice Parameters (A)  6.2084 Room Temperature [1]

a=3.567,b=5.689, c

(Primitive Cell)
= 6.287

Magnetic Properties

Helimagnetic (double Ambient Pressure, T <

Magnetic Orderin 1
J J helix) TN s

Néel Temperature )

~261-272 K Ambient Pressure [1]
(TN)
Magnetic Moment (Cr Liquid Nitrogen

~1.70 uB [1]
atom) Temperature

) k= (0, 0,0.353) in Ambient Pressure, T <

Propagation Vector [1]

reciprocal lattice units TN

Pressure-Induced

Superconductivity

Critical Pressure (Pc)
for suppression of ~0.8- 1.0 GPa Low Temperature [2][3]

magnetism

Maximum
Superconducting

N ~2.2K ~1.0 GPa [41[5]
Transition

Temperature (Tc)
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The Electronic Band Structure of CrAs: A
Theoretical Perspective

The electronic properties of CrAs are predominantly governed by the chromium 3d orbitals,
with significant hybridization with arsenic 4p orbitals near the Fermi level. Due to the challenges
in synthesizing large single crystals suitable for techniques like Angle-Resolved Photoemission
Spectroscopy (ARPES), our current understanding of the electronic band structure of CrAs is
primarily derived from theoretical calculations, most notably Density Functional Theory (DFT).

First-principles calculations reveal that CrAs is a metallic system in its paramagnetic,
antiferromagnetic, and superconducting states.[6] The density of states (DOS) near the Fermi
level is dominated by Cr 3d states, which are responsible for the magnetic and
superconducting properties.[6]

The calculated band structure shows a complex network of bands crossing the Fermi level,
indicating a multi-band character.[6] These bands exhibit significant dispersion, highlighting the
itinerant nature of the Cr 3d electrons. The application of pressure in theoretical models leads
to changes in the band structure, which are correlated with the suppression of the helimagnetic
order and the emergence of superconductivity.[6]

Experimental and Theoretical Protocols

A thorough understanding of the electronic band structure of CrAs relies on a synergistic
approach combining experimental measurements and theoretical calculations. While
experimental ARPES data for CrAs is not yet available in the literature, this section outlines the
detailed methodologies for both the theoretical calculations that have been performed and the
experimental technique that will be crucial for future investigations.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the
electronic structure of many-body systems. The following outlines a typical protocol for
calculating the electronic band structure of CrAs based on methodologies reported in the
literature.[6]

1. Crystal Structure Definition:
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The calculation begins with the experimentally determined crystal structure of CrAs
(orthorhombic, space group Pnma).

Lattice parameters and atomic positions are used as input. To study pressure effects, the unit
cell volume is systematically varied.[6][7]

. Computational Method:

The calculations are performed using a plane-wave basis set as implemented in codes like
VASP (Vienna Ab initio Simulation Package).

The projector-augmented wave (PAW) method is used to describe the interaction between
the core and valence electrons.

. Exchange-Correlation Functional:

The choice of the exchange-correlation functional is crucial. For CrAs, both the Local Spin
Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA), often
with the Perdew-Burke-Ernzerhof (PBE) parameterization, have been used.[6]

. k-point Sampling:

The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-
point mesh must be converged to ensure the accuracy of the calculated electronic
properties. A typical mesh for the self-consistent field (SCF) calculation would be on the
order of 10x10x10 or denser.

. Self-Consistent Field (SCF) Calculation:

An SCF calculation is performed to obtain the ground-state charge density. The convergence
criterion for the total energy is typically set to a small value, for example, 10-6 eV.

. Band Structure and Density of States (DOS) Calculation:

Following the SCF run, a non-self-consistent calculation is performed along high-symmetry
paths in the Brillouin zone to obtain the electronic band structure.
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e The DOS is calculated using the tetrahedron method with Blochl corrections for accurate
integration over the Brillouin zone.[6]
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Fig. 1: A logical workflow for DFT calculations of the electronic band structure.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure
of solids. As of this writing, there are no published ARPES studies on CrAs. However, the
following protocol outlines the general methodology that would be employed for such an
investigation.

1. Sample Preparation:

» A high-quality single crystal of CrAs is required.
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The crystal must be cleaved in-situ under ultra-high vacuum (UHV) conditions (typically < 10-
10 torr) to expose a clean, atomically flat surface.

. Experimental Setup:

The experiment is performed in a UHV chamber equipped with a monochromatic light source
and a hemispherical electron energy analyzer.

Commonly used light sources are helium discharge lamps (providing He la at 21.2 eV and
He lla at 40.8 eV) or synchrotron radiation, which offers tunable photon energy and
polarization.

. Data Acquisition:
The sample is irradiated with photons of a specific energy.

The photoemitted electrons are collected by the analyzer, which measures their kinetic
energy and emission angle.

The experiment is typically conducted at low temperatures (e.g., < 20 K) to minimize thermal
broadening and to study the material in its ordered (magnetic or superconducting) states.

. Data Analysis:

The measured kinetic energy (Ekin) and emission angles (6, @) of the photoelectrons are
converted to binding energy (EB) and crystal momentum (k||) parallel to the surface.

By rotating the sample, the band structure can be mapped throughout the Brillouin zone.

The resulting data is a direct measurement of the occupied electronic states, which can be
compared with theoretical calculations.
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Experiment

Fig. 2: A generalized workflow for an ARPES experiment.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1143705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion and Future Outlook

The electronic band structure of CrAs is central to its fascinating magnetic and superconducting
properties. While theoretical calculations have provided significant insights into its electronic
landscape, a complete understanding necessitates direct experimental verification. The lack of
published ARPES data represents a significant gap in the current research on this material.
Future ARPES studies on high-quality single crystals of CrAs are crucial to validate and refine
the existing theoretical models. Such studies will provide a more detailed picture of the Fermi
surface and the electronic interactions that drive the helimagnetic ordering and the emergence
of pressure-induced superconductivity, paving the way for a deeper understanding of the
interplay between these competing quantum phenomena.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. [1709.07481] First principles study of structural, magnetic and electronic properties of
CrAs [arxiv.org]

. arxiv.org [arxiv.org]
. Research — ARPES [arpes.nju.edu.cn]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
~ (o)) ol iy w

. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Unveiling the Electronic Landscape of Chromium
Arsenide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143705#electronic-band-structure-of-cras]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1143705?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/319870422_First_principles_study_of_structural_magnetic_and_electronic_properties_of_CrAs
https://arxiv.org/abs/1709.07481
https://arxiv.org/abs/1709.07481
https://arxiv.org/pdf/0808.2454
https://arpes.nju.edu.cn/research/
https://www.researchgate.net/publication/235784952_ARPES_A_probe_of_electronic_correlations
https://www.researchgate.net/publication/386911499_First_principles_study_of_structural_magnetic_and_electronic_properties_of_CrAs
https://www.researchgate.net/figure/a-The-electronic-band-structures-of-the-monolayer-CrAs-2-without-SOC-Dirac-cones-are_fig2_327971174
https://www.benchchem.com/product/b1143705#electronic-band-structure-of-cras
https://www.benchchem.com/product/b1143705#electronic-band-structure-of-cras
https://www.benchchem.com/product/b1143705#electronic-band-structure-of-cras
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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